N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide
Description
N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with a thiophene moiety at the 4-position and a naphthalene-1-carboxamide group at the 3-position. This structure combines aromatic and electron-rich heterocycles, which are often associated with bioactivity in medicinal chemistry. The naphthalene carboxamide group may enhance binding to hydrophobic pockets in biological targets, while the thiophene and oxadiazole rings contribute to electronic interactions and metabolic stability .
Properties
Molecular Formula |
C17H11N3O2S |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C17H11N3O2S/c21-17(13-8-3-6-11-5-1-2-7-12(11)13)18-16-15(19-22-20-16)14-9-4-10-23-14/h1-10H,(H,18,20,21) |
InChI Key |
OSGCQFWAOXXHTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NON=C3C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable precursor, such as a hydrazide, with an appropriate reagent like phosphorus oxychloride.
Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Naphthalene Carboxamide Formation: The final step involves the formation of the carboxamide linkage, which can be achieved by reacting the oxadiazole-thiophene intermediate with a naphthalene carboxylic acid derivative under amide coupling conditions, typically using reagents like EDCI and HOBt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Key Chemical Reactions
The compound participates in several characteristic reactions due to its functional groups:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Hydrolysis | Acidic/basic conditions | Conversion to carboxylic acid or naphthylamine |
| Amidation | Activating agents (e.g., HATU) | Formation of peptide bonds or derivatives |
| Substitution | Nucleophilic agents | Replacement of labile groups (e.g., thiophene substitution) |
| Cyclization | Acid/base catalysis | Formation of oxadiazole ring during synthesis |
| Reduction | Catalytic hydrogenation | Potential reduction of oxadiazole to amine derivatives |
Reaction Mechanisms
A. Oxadiazole Ring Formation
The oxadiazole ring forms through intramolecular cyclization of a hydrazide with a carboxylic acid derivative. This step is critical for constructing the heterocyclic core.
B. Amide Coupling Mechanism
The coupling of naphthalene-1-carboxamide with the oxadiazole involves activation of the carboxamide group (e.g., via carbodiimide coupling agents), followed by nucleophilic attack to form the amide bond.
Analytical Characterization
Key analytical techniques used to confirm the compound’s structure and purity include:
-
NMR spectroscopy : To identify proton environments and confirm coupling patterns.
-
Mass spectrometry : To verify molecular weight (C₂₃H₁₅N₃O₂S₂; calculated molecular weight: ~419 g/mol).
-
IR spectroscopy : To detect functional groups (e.g., amide N-H stretch, C=O stretch).
Comparison with Similar Compounds
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of oxadiazoles, including N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide, exhibit significant anticancer properties. These compounds function by inhibiting various enzymes and growth factors involved in cancer progression. For instance, studies have demonstrated that oxadiazole derivatives can block telomerase and topoisomerase activities, which are crucial for cancer cell proliferation .
Case Study:
A study published in the ACS Omega journal highlighted the synthesis of new 1,3,4-oxadiazole derivatives and their evaluation for anticancer activity. The findings suggest that these compounds could serve as potential leads for developing new anticancer therapies .
1.2 Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes. This is particularly relevant in the context of rising antibiotic resistance.
3.1 Corrosion Inhibition
Recent studies have suggested that compounds similar to this compound can act as effective corrosion inhibitors in various environments. The presence of heteroatoms like nitrogen and sulfur enhances the adsorption of these compounds onto metal surfaces, forming protective layers against corrosive agents.
Case Study:
A research article examined the effectiveness of various heterocyclic compounds as corrosion inhibitors and found that oxadiazole derivatives significantly reduced corrosion rates in acidic conditions .
Mechanism of Action
The mechanism of action of N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere for amides or esters, enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Key Comparison :
| Compound | Core Structure | IC50 (µM) | Target Cell Line |
|---|---|---|---|
| Target Compound (Inferred) | Oxadiazole-thiophene-naphthalene | N/A* | N/A |
| 27 | Thiophene-sulfonamide | 9.70 | MCF-7 |
| Doxorubicin | Anthracycline | ~30 | MCF-7 |
*Note: Direct data for the target compound is unavailable; activity is inferred from structural analogs.
The thiophene moiety in both the target compound and 27 likely enhances π-π stacking with cellular targets, but the oxadiazole and naphthalene groups in the former may improve metabolic stability compared to sulfonamide-linked derivatives .
CDK2 Inhibitors with Naphthalene and Thiophene Moieties
Pyridine and pyrazolopyridine derivatives bearing naphthalene and thiophene groups showed strong CDK2 inhibition. Notable examples include:
Key Comparison :
The naphthalene and thiophene groups in these compounds are critical for binding to CDK2’s hydrophobic pocket.
Oxadiazole-Based Structural Analogs
Oxadiazole derivatives with varied substituents highlight the impact of electronic and steric effects:
Biological Activity
N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
The compound features a naphthalene backbone substituted with a thiophene-containing oxadiazole moiety. Its structural formula is represented as follows:
This structure is significant as it combines elements known for their biological activity, particularly in cancer and microbial inhibition.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The mechanism of action often involves the induction of apoptosis in cancer cells.
Case Studies
- Cytotoxicity Assays : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). The IC50 values ranged from 0.67 µM to 1.18 µM, indicating potent activity compared to standard chemotherapy agents .
- Mechanism Insights : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell survival and proliferation. For instance, it has shown inhibitory effects on EGFR (Epidermal Growth Factor Receptor) and Src kinase pathways which are crucial for tumor growth .
Table 1: Summary of Anticancer Activity
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial effects against various pathogens.
Findings
A recent investigation assessed the antimicrobial efficacy of several oxadiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity, with some derivatives achieving MICs as low as 0.22 µg/mL .
Table 2: Antimicrobial Activity Overview
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through mitochondrial pathways.
- Inhibition of Key Enzymes : It inhibits enzymes involved in cell signaling pathways critical for cancer progression and microbial survival.
- Radical Scavenging Activity : Oxadiazole derivatives have been shown to possess antioxidant properties that may contribute to their overall biological efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via a multi-step process involving coupling reactions and cyclization. For example, oxadiazole derivatives are often prepared using carboximidamide intermediates with reagents like 1,1'-carbonyldiimidazole (CDI) under reflux conditions in aprotic solvents (e.g., ethyl acetate or acetonitrile) . Cyclization steps may require catalysts such as iodine and triethylamine in DMF to stabilize intermediates . Purity optimization involves column chromatography or recrystallization, followed by characterization via HPLC.
Q. How is the structural integrity of this compound confirmed in experimental settings?
- Methodology : Use 1H/13C NMR spectroscopy to verify substituent positions and aromaticity, particularly for the thiophene and oxadiazole moieties. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹) and oxadiazole ring vibrations .
Q. What are the primary research applications of this compound in academia?
- Applications :
- Agrochemical Research : As a 1,2,5-oxadiazole derivative, it may act as a herbicide precursor, leveraging its heterocyclic stability to target plant enzymes .
- Antiparasitic Studies : Structural analogs (e.g., veterinary antiparasitics like esafoxolaner) suggest potential for targeting parasite ion channels or metabolic pathways .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s pharmacological activity?
- Methodology :
- Substituent Variation : Modify the thiophene (e.g., halogenation) or naphthalene (e.g., sulfonation) rings to alter electron density and bioavailability.
- Biological Assays : Test derivatives against specific targets (e.g., IDO1 enzymes for cancer immunotherapy or parasitic proteases) using enzyme inhibition assays .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like indoleamine 2,3-dioxygenase (IDO1) .
Q. How should contradictory data in biological assays (e.g., variable IC50 values) be addressed?
- Methodology :
- Control Standardization : Ensure consistent solvent use (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
- Batch Reproducibility : Verify compound stability via TGA/DSC to rule out degradation during storage .
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
Q. What mechanistic studies are recommended to elucidate this compound’s mode of action?
- Methodology :
- Enzyme Inhibition Kinetics : Use Michaelis-Menten assays to determine inhibition constants (Ki) for suspected targets.
- Cellular Imaging : Fluorescent tagging (e.g., BODIPY derivatives) to track subcellular localization in live cells.
- Genomic Profiling : RNA-seq or CRISPR screens to identify resistance mechanisms or downstream pathways .
Q. What strategies mitigate stability challenges during long-term storage or in vivo studies?
- Methodology :
- Lyophilization : Store as a lyophilized powder under inert gas (argon) at -80°C to prevent oxidation.
- Formulation : Encapsulate in liposomes or cyclodextrins to enhance aqueous solubility and reduce hydrolytic degradation .
- Analytical Monitoring : Periodic LC-MS analysis to detect degradation products (e.g., hydrolyzed carboxamide).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
